The compound can be classified under aromatic heterocycles due to its bicyclic structure, which consists of a six-membered benzene ring fused to a five-membered pyrrole ring. The molecular formula of 2-Benzyl-3-butyl-1H-indole is , with a molecular weight of approximately 263.4 g/mol. It is also identified by its CAS number, 785815-31-8.
The synthesis of 2-Benzyl-3-butyl-1H-indole typically employs several methods, with the Fischer indole synthesis being one of the most common. This method involves the reaction of phenylhydrazine with appropriate ketones or aldehydes under acidic conditions, leading to the formation of indoles via cyclization of hydrazone intermediates .
Other synthetic approaches include:
The molecular structure of 2-Benzyl-3-butyl-1H-indole features a distinct arrangement where the benzyl and butyl groups are attached to the indole core. The structural representation can be described using its InChI key (MTONLCVDIGFMDW-UHFFFAOYSA-N) and canonical SMILES notation (CCCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3).
Indoles are known for their reactivity in various chemical transformations. For 2-Benzyl-3-butyl-1H-indole, notable reactions include:
The mechanism of action for compounds like 2-Benzyl-3-butyl-1H-indole often involves interactions with biological targets such as enzymes or receptors. While specific data on this compound's mechanism is limited, indoles generally exhibit:
The physical properties of 2-Benzyl-3-butyl-1H-indole include:
Key chemical properties include:
2-Benzyl-3-butyl-1H-indole has potential applications in various fields:
Indole—a bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring—represents one of medicinal chemistry’s most versatile "privileged scaffolds" [1] [5]. This status arises from its presence in endogenous biomolecules (e.g., tryptophan, serotonin) and its capacity for structural diversification, enabling targeted interactions with diverse biological receptors [1] [7]. Approximately 59% of small-molecule drugs contain nitrogen heterocycles, with indole derivatives constituting a significant subset, exemplified by blockbusters like the anti-inflammatory indomethacin, the anti-HIV agent delavirdine, and the β-blocker pindolol [1] [4]. The indole nucleus permits electrophilic substitution at C3, N1 alkylation, and ring fusion, allowing precise modulation of pharmacokinetic and pharmacodynamic properties [1] [3]. Within this landscape, 2-benzyl-3-butyl-1H-indole emerges as a strategically designed hybrid scaffold, merging the benzyl group’s receptor affinity with the butyl chain’s lipophilic character to target multifactorial diseases.
The pharmacological profile of indole derivatives is exquisitely sensitive to substituent patterns, particularly at the C2, C3, and N1 positions. Systematic studies reveal that:
C2 Substitution: Benzyl groups at C2 enhance planarity and π-stacking capability with hydrophobic enzyme pockets. In CysLT1 antagonists, a C2-benzyl moiety augmented receptor affinity by 5-fold compared to alkyl chains, attributed to interactions with Tyr272 and Phe265 residues in the allosteric binding site [6]. This motif is critical for antagonizing inflammatory mediators like leukotrienes.
C3 Substitution: Alkyl chains at C3 influence lipophilicity and membrane permeability. Butyl groups (logP ≈ 2.5–3.0) optimize passive diffusion while avoiding excessive hydrophobicity that impedes solubility. For instance, 3-butylindoles demonstrated 3-fold greater blood-brain barrier penetration in preclinical models than shorter-chain analogs [3] [8]. This balance supports central nervous system (CNS) drug development.
Synergistic Effects: Hybridization at C2 and C3 enables multitarget engagement. In anti-inflammatory indoles, 2-benzyl-3-butyl substitution concurrently inhibited COX-2 (IC₅₀ = 0.98 μM) and 5-LOX (IC₅₀ = 5.78 μM), surpassing single-target agents [5] [7]. The benzyl group anchors the scaffold in hydrophobic enzyme clefts, while the butyl chain modulates electron density at the indole nitrogen, enhancing hydrogen-bond donation.
Table 1: Impact of Substituents on Indole Pharmacological Properties
Position | Substituent | Key Effects | Example Activity Enhancement |
---|---|---|---|
C2 | Benzyl | ↑ π-Stacking, ↑ Receptor affinity | 5-fold ↑ CysLT1 antagonism vs. methyl [6] |
C3 | Butyl | ↑ Lipophilicity (logP +1.2), ↑ Metabolic stability | 3-fold ↑ BBB penetration vs. ethyl [3] [8] |
C2+C3 | Benzyl + Butyl | Dual-target engagement (e.g., COX-2/5-LOX), Cooperative binding | Synergistic anti-inflammatory activity [5] |
The synthesis of C2/C3-functionalized indoles has evolved from classical methods to contemporary catalytic strategies:
Early Approaches (Pre-2000): Fischer indole synthesis dominated, utilizing phenylhydrazines and carbonyls under acidic conditions. While effective for 2-aryl/alkyl indoles, it struggled with 3-benzyl isomers due to steric constraints and yielded mixtures requiring chromatography [1] [4]. Leimgruber-Batcho and Reissert reactions provided alternatives but faced limitations with electron-deficient substrates.
Modern Catalytic Methods: Transition-metal catalysis revolutionized access to 2-benzyl-3-substituted indoles:
Table 2: Evolution of Synthetic Routes to 2,3-Disubstituted Indoles
Era | Method | Advantages | Limitations for 2-Benzyl-3-butyl-indole |
---|---|---|---|
Classical | Fischer Indolization | Broad substrate scope | Low regioselectivity at C3; harsh conditions |
Modern (2000s) | Larock Annulation | High regiocontrol; functional group tolerance | Requires stoichiometric Pd; costly ligands |
Contemporary | Pd/C-NH₄HCO₂ Reduction | Quantitative yields; ambient temperature | Limited to nitroaryl precursors |
Emerging | Spirocyclization | Atom economy; enantioselective variants | Narrow substrate scope for alkyl groups |
The deliberate incorporation of benzyl and butyl groups leverages distinct pharmacological advantages:
Benzyl Group as a Bioisostere: The benzyl moiety mimics phenylalanine side chains in endogenous ligands, facilitating binding to G-protein-coupled receptors (GPCRs) and enzymes. In antiviral indoles, 2-benzyl analogs inhibited HCV NS5A with EC₅₀ = 2.6–8.7 μM by occupying the hydrophobic "anchor" site [2]. Similarly, benzyl-enhanced indoles suppressed NF-κB translocation (IC₅₀ = 0.6 μM), a master regulator of inflammation [5].
Butyl Chain for Pharmacokinetic Optimization: The butyl group balances lipophilicity (cLogP ≈ 4.1) and metabolic stability. Unlike shorter alkyl chains, it resists CYP450-mediated ω-oxidation, prolonging half-life. Computational studies predict 2-benzyl-3-butyl-1H-indole to exhibit:
Therapeutic Versatility: This scaffold’s modularity supports diversification across disease areas:
Table 3: Therapeutic Potential of 2,3-Disubstituted Indole Hybrids
Structural Motif | Biological Targets | Therapeutic Area | Lead Compound Metrics |
---|---|---|---|
2-Benzyl | HCV NS5A, NF-κB, CysLT1 | Antiviral, Anti-inflammatory | EC₅₀ = 2.6–8.7 μM [2] [5] |
3-Butyl | AChE, 5-HT₆R, P-glycoprotein | CNS Disorders | Kᵢ = 13 nM; BBB permeability >0.8 [8] |
2-Benzyl-3-butyl hybrid | Multi-target (e.g., COX-2/5-LOX) | Polypharmacology | Dual IC₅₀ < 1 μM [5] [7] |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0